- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,
Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)
92933-47-6 structure
Product Name:5-Isopropyl-1H-pyrazole-3-carboxylic acid
Numéro CAS:92933-47-6
Le MF:C7H10N2O2
Mégawatts:154.166501522064
MDL:MFCD02224142
CID:91062
PubChem ID:24883358
Update Time:2025-10-15
5-Isopropyl-1H-pyrazole-3-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Isopropyl-1H-pyrazole-3-carboxylic acid
- 3-Isopropylpyrazole-5-carboxylic acid
- 5-isopropyl-2H-pyrazole-3-carboxylic acid
- 3-isopropyl-1H-pyrazole-5-carboxylic acid
- 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID
- 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-
- CHWXKAHFWLSLOQ-UHFFFAOYSA-N
- 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- 5-isopropyl-1H-pyrazol-3-carboxylic acid
- 3-(methylethyl)pyrazole-5-carboxylic acid
- PubChem22754
- ChemDiv2_003364
- Oprea1
- 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)
- 3-Isopropyl-2H-pyrazole-3-carboxylic acid
- PD182615
- AKOS025394901
- 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid
- 3-isopropyl-1H-pyrazole-5-carboxylicacid
- SR-01000597148
- BDBM50211363
- EN300-41163
- 3-Isopropylpyrazole-5-carboxylic acid, 97%
- BBL008246
- DTXSID50918863
- DB-011449
- SR-01000597148-1
- Oprea1_115867
- 5-isopropyl-3-carboxyl-pyrazole
- AB11579
- STK501183
- SMR000124646
- J-517652
- CHEMBL238002
- MFCD02224142
- CS-W006370
- Z240119298
- AKOS002436024
- 5-propan-2-yl-1H-pyrazole-3-carboxylic acid
- MLS000067212
- 92933-47-6
- 890590-91-7
- HMS2480B08
- H11619
- BS-3854
- SY027523
- 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-
- Oprea1_070012
- SCHEMBL1739326
- 5-isopropylpyrazol-3-carboxylic acid
- F0917-7551
- AKOS000271363
- MFCD05170240
- HMS1378I20
-
- MDL: MFCD02224142
- Piscine à noyau: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
- La clé Inchi: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
- Sourire: O=C(C1C=C(C(C)C)NN=1)O
Propriétés calculées
- Qualité précise: 154.07400
- Masse isotopique unique: 154.074227566g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 159
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: 1.2
- Surface topologique des pôles: 66
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 153-157 °C (lit.)
- Point d'ébullition: 153-157 ℃(lit.)
- Point d'éclair: 170.2°C
- Indice de réfraction: 1.558
- Solubilité: Très légèrement soluble (0,93 G / l) (25 ºC),
- Le PSA: 65.98000
- Le LogP: 1.23130
- Solubilité: Pas encore déterminé
5-Isopropyl-1H-pyrazole-3-carboxylic acid Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H317
- Déclaration d'avertissement: P280
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 43
- Instructions de sécurité: S36/37
-
Identification des marchandises dangereuses:
- Terminologie du risque:R43
- Niveau de danger:IRRITANT
- Conditions de stockage:Sealed in dry,2-8°C
5-Isopropyl-1H-pyrazole-3-carboxylic acid Données douanières
- Code HS:2933199090
- Données douanières:
Code douanier chinois:
2933199090Résumé:
2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
5-Isopropyl-1H-pyrazole-3-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028351-5g |
5-Isopropyl-2 H -pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 5g |
£96.00 | 2022-03-01 | |
| Fluorochem | 028351-10g |
5-Isopropyl-2 H -pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 10g |
£159.00 | 2022-03-01 | |
| Fluorochem | 028351-25g |
5-Isopropyl-2 H -pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 25g |
£302.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ861-20g |
5-Isopropyl-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 20g |
2216.0CNY | 2021-07-10 | |
| Apollo Scientific | OR938480-1g |
5-Isopropyl-2H-pyrazole-3-carboxylic acid |
92933-47-6 | 99% | 1g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR938480-5g |
5-Isopropyl-2H-pyrazole-3-carboxylic acid |
92933-47-6 | 99% | 5g |
£24.00 | 2025-03-21 | |
| Chemenu | CM189067-5g |
5-Isopropyl-2H-pyrazole-3-carboxylic acid |
92933-47-6 | 95+% | 5g |
$92 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I897270-10g |
5-Isopropyl-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 10g |
798.30 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 644889-1G |
5-Isopropyl-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 1G |
636.66 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 644889-5G |
5-Isopropyl-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 5G |
3305.96 | 2021-05-17 |
5-Isopropyl-1H-pyrazole-3-carboxylic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents, European Patent Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease., United States, , ,
Méthode de production 4
Conditions de réaction
Référence
- Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivatives, Chemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt
Référence
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Référence
- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C
1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C
Référence
- Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
Référence
- The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents, Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1)
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrazine hydrate (1:1)
1.3 Reagents: Sodium hydroxide Solvents: Water
Référence
- Agonist lead identification for the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
Référence
- Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 16 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
Référence
- A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors, United States, , ,
Méthode de production 14
Conditions de réaction
Référence
- Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2, Farmaco, 1991, 46(11), 1337-50
5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials
- Hexanoic acid, 5-methyl-2,4-dioxo-, ethyl ester, ion(1-), sodium (9CI)
- 3-Methyl-2-butanone
- ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate
- Methyl 5-methyl-2,4-dioxohexanoate
5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products
5-Isopropyl-1H-pyrazole-3-carboxylic acid Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques azoles Acides carboxyliques pyrazoliques et leurs dérivés
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques azoles pyrazoles Acides carboxyliques pyrazoliques et leurs dérivés
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